[(1R)-2-fluoro-1-phenylethyl](methyl)aminehydrochloride
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Overview
Description
(1R)-2-fluoro-1-phenylethylamine hydrochloride is a chiral amine compound that features a fluorine atom attached to a phenylethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-fluoro-1-phenylethylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroacetophenone and methylamine.
Reductive Amination: The key step involves the reductive amination of 2-fluoroacetophenone with methylamine.
Industrial Production Methods
Industrial production of (1R)-2-fluoro-1-phenylethylamine hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-fluoro-1-phenylethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes under specific conditions.
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylethylamine derivatives.
Scientific Research Applications
(1R)-2-fluoro-1-phenylethylamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including chiral amines and fluorinated compounds.
Biological Studies: It is used in the study of enzyme-substrate interactions and receptor binding assays
Mechanism of Action
The mechanism of action of (1R)-2-fluoro-1-phenylethylamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in neurotransmitter metabolism.
Pathways Involved: It modulates the activity of neurotransmitter pathways, potentially affecting the release and reuptake of neurotransmitters such as dopamine and serotonin.
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: A naturally occurring compound with similar structural features but lacking the fluorine atom.
Fluoroamphetamine: A compound with a similar fluorinated phenylethylamine structure but with different pharmacological properties.
Uniqueness
(1R)-2-fluoro-1-phenylethylamine hydrochloride is unique due to its specific chiral configuration and the presence of a fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties compared to non-fluorinated analogs .
This detailed article provides a comprehensive overview of (1R)-2-fluoro-1-phenylethylamine hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H13ClFN |
---|---|
Molecular Weight |
189.66 g/mol |
IUPAC Name |
(1R)-2-fluoro-N-methyl-1-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FN.ClH/c1-11-9(7-10)8-5-3-2-4-6-8;/h2-6,9,11H,7H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
QBXRVFNYOVPACW-FVGYRXGTSA-N |
Isomeric SMILES |
CN[C@@H](CF)C1=CC=CC=C1.Cl |
Canonical SMILES |
CNC(CF)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
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